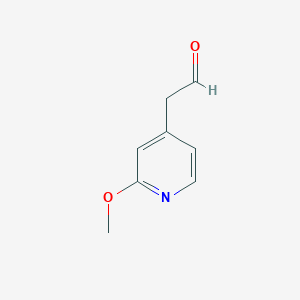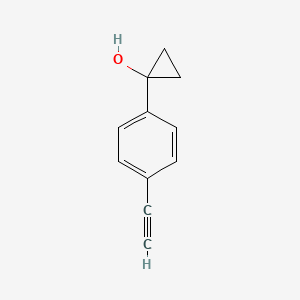
1-(4-Ethynylphenyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethynylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an ethynyl substituent at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of alkenes with diazomethane or other diazo compounds in the presence of a catalyst such as copper or rhodium . The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial production would likely involve scalable processes such as the use of continuous flow reactors and optimized catalytic systems to achieve high yields and purity.
化学反应分析
Types of Reactions
1-(4-Ethynylphenyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 1-(4-Ethynylphenyl)cyclopropanone.
Reduction: Formation of 1-(4-Ethylphenyl)cyclopropan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学研究应用
1-(4-Ethynylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用机制
The mechanism of action of 1-(4-Ethynylphenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it a versatile molecule in chemical and biological studies .
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)cyclopropan-1-ol: Similar structure but with a methoxy group instead of an ethynyl group.
1-(2-Ethynylphenyl)cyclopropan-1-ol: Similar structure but with the ethynyl group at the ortho position.
Uniqueness
1-(4-Ethynylphenyl)cyclopropan-1-ol is unique due to the presence of the ethynyl group at the para position, which can significantly influence its electronic properties and reactivity compared to its analogs
属性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
1-(4-ethynylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h1,3-6,12H,7-8H2 |
InChI 键 |
RRSXFZIKEYGCLE-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


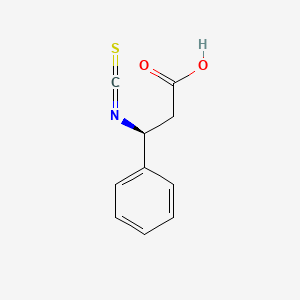

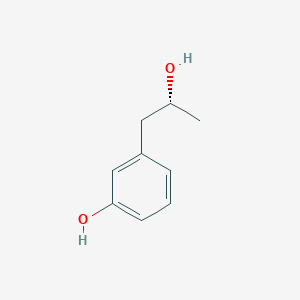

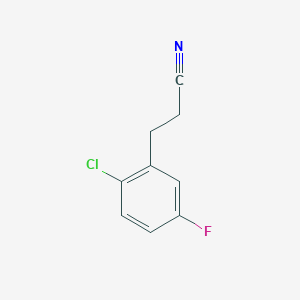
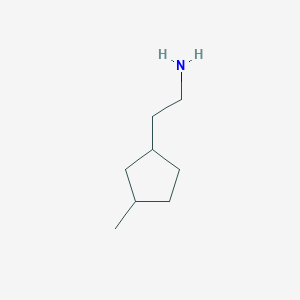




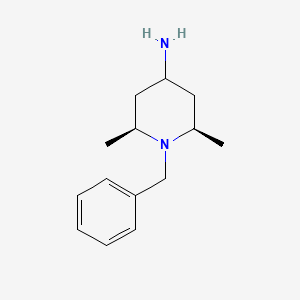
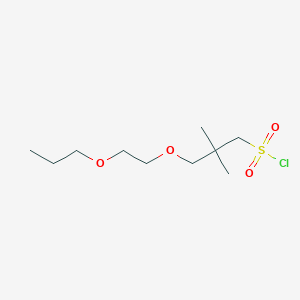
amine](/img/structure/B13616485.png)
